Ppack dihydrochloride

Description

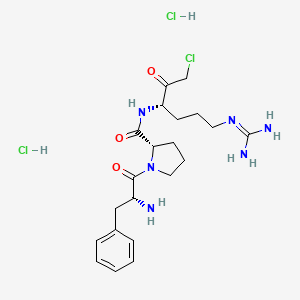

Structure

3D Structure of Parent

Properties

CAS No. |

82188-90-7 |

|---|---|

Molecular Formula |

C21H33Cl3N6O3 |

Molecular Weight |

523.9 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H/t15-,16+,17+;;/m1../s1 |

InChI Key |

XKDCRQWZLPWLFG-LKLBIAKRSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.Cl.Cl |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

FPR |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ppack dihydrochloride; Ppack HCl; Fprmecl, dihydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

Ppack Dihydrochloride: A Technical Guide to a Potent Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride, commonly known as Ppack dihydrochloride, is a synthetic peptide derivative that acts as a potent and irreversible inhibitor of a class of enzymes known as serine proteases. Its high affinity and specificity, particularly for thrombin, have established it as an invaluable tool in hematology, cell biology, and drug discovery. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its role in relevant signaling pathways.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and apoptosis.[1][2][3] These enzymes are characterized by a highly conserved catalytic triad, in which a serine residue acts as the key nucleophile in peptide bond hydrolysis. The dysregulation of serine protease activity is implicated in a variety of diseases, making them attractive targets for therapeutic intervention.[4]

This compound (D-Phe-Pro-Arg-CH2Cl·2HCl) is a mechanism-based irreversible inhibitor designed to mimic the substrate of certain serine proteases.[5] Its chemical structure and properties are summarized in Table 1. This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this inhibitor in their studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Full Chemical Name | D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride |

| Synonyms | PPACK, D-Phe-Pro-Arg-CMK |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ · 2HCl |

| Molecular Weight | 523.9 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water (100 mg/mL) and DMSO.[6] |

| Stability | Stock solutions (pH < 4) are stable for up to 4 months at -20°C. Rapidly decomposes at alkaline pH.[6] |

Mechanism of Action

This compound functions as an irreversible inhibitor by forming a stable covalent bond with the active site of target serine proteases. The inhibition process occurs in two steps:

-

Initial Binding: The D-Phe-Pro-Arg peptide sequence of Ppack mimics the natural substrate, allowing it to bind with high affinity to the active site of the protease.

-

Irreversible Alkylation: The chloromethyl ketone (CMK) moiety then acts as an alkylating agent, forming a covalent bond with the histidine residue of the catalytic triad. This covalent modification permanently inactivates the enzyme.

The workflow for this mechanism-based inhibition is depicted below.

Quantitative Inhibition Data

This compound exhibits high potency against several serine proteases, with its primary target being thrombin. The inhibitory activity is typically quantified by the inhibition constant (Ki) for the initial binding and the rate of inactivation (kinact). For irreversible inhibitors, the overall potency is often expressed as the second-order rate constant, k_inact/K_i.

Table 2: Inhibitory Activity of this compound against Various Serine Proteases

| Target Protease | Species | Inhibition Parameter | Value | Notes |

| Thrombin (Factor IIa) | Human | Ki | 0.24 nM | Ppack is an extremely potent and selective inhibitor of thrombin. |

| Human | IC₅₀ (biotinylated) | 110 nM | Value for a biotinylated version of Ppack. | |

| Tissue Plasminogen Activator (tPA) | Not Specified | IC₅₀ (biotinylated) | 110 nM | Value for a biotinylated version of Ppack. |

| Factor VIIa | Not Specified | - | Not available | Ppack is known to inhibit Factor VIIa, but specific Ki or IC₅₀ values are not readily available in the public domain. A biotinylated version is used for Western blot analysis of this enzyme.[6] |

| Factor XIa | Not Specified | - | Not available | Ppack is known to inhibit Factor XIa, but specific Ki or IC₅₀ values are not readily available in the public domain. Peptidomimetic inhibitors based on Ppack's structure show a wide range of IC₅₀ values (6–26000 nM).[5][6] A biotinylated version is used for Western blot analysis of this enzyme. |

Key Signaling Pathways

This compound's potent inhibition of key serine proteases allows for the modulation of critical signaling pathways, primarily the coagulation cascade and fibrinolysis.

Thrombin Signaling in the Coagulation Cascade

Thrombin is the final effector serine protease in the coagulation cascade. It plays a central role by converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Thrombin also amplifies its own production by activating other coagulation factors and platelets through Protease-Activated Receptors (PARs). Ppack's inhibition of thrombin effectively blocks these downstream events.

Factor VIIa and Factor XIa in Coagulation

Factor VIIa, as part of the extrinsic pathway, and Factor XIa, in the intrinsic pathway, are upstream serine proteases in the coagulation cascade that lead to the activation of thrombin. While specific quantitative data is lacking, Ppack's inhibitory activity against these factors suggests it can modulate coagulation at multiple points.

Tissue Plasminogen Activator (tPA) in Fibrinolysis

Tissue plasminogen activator (tPA) is a key serine protease in the fibrinolytic system, responsible for breaking down blood clots by converting plasminogen to plasmin. The inhibition of tPA by Ppack suggests a potential role in modulating the balance between coagulation and fibrinolysis.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common experimental settings. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Enzyme Inhibition Assay (Determination of k_inact/K_i)

This protocol outlines a method to determine the second-order rate constant (k_inact/K_i) for the irreversible inhibition of a serine protease by this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of Ppack in the assay buffer.

-

Prepare the target serine protease solution in the assay buffer.

-

Prepare the chromogenic or fluorogenic substrate solution.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to wells containing the different concentrations of Ppack.

-

Incubate the enzyme-inhibitor mixture for various time points.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

For each Ppack concentration, plot the percentage of remaining enzyme activity against the pre-incubation time.

-

Determine the observed rate of inactivation (k_obs) from the slope of the semi-logarithmic plot of % activity versus time.

-

Plot k_obs against the corresponding Ppack concentration.

-

Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (which corresponds to K_i).

-

Cell-Based Platelet Aggregation Assay

This protocol describes a method to assess the effect of this compound on thrombin-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP.

-

-

Assay Procedure:

-

Pre-incubate aliquots of PRP with various concentrations of this compound or a vehicle control.

-

Measure platelet aggregation using a light transmission aggregometer.

-

Induce platelet aggregation by adding a sub-maximal concentration of thrombin.

-

Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation for each Ppack concentration relative to the control.

-

Plot the percentage of inhibition of aggregation against the Ppack concentration to determine the IC₅₀ value.

-

Applications in Research and Drug Development

This compound's potent and selective inhibition of thrombin makes it a versatile tool in various research and development applications:

-

Anticoagulant Research: As a direct thrombin inhibitor, Ppack serves as a reference compound in the development of novel antithrombotic agents.

-

Coagulation Cascade Studies: It is used to dissect the roles of thrombin and other serine proteases in the complex network of the coagulation cascade.

-

Cell Signaling Research: Ppack is employed to investigate thrombin-mediated cellular responses, such as platelet activation and endothelial cell signaling.

-

Affinity Chromatography: Immobilized Ppack can be used to purify thrombin and other serine proteases from complex biological samples.

Conclusion

This compound is a powerful and specific tool for researchers studying serine proteases. Its well-characterized mechanism of action and high potency against thrombin provide a solid foundation for its use in a wide range of in vitro and cell-based assays. While quantitative data on its inhibition of other serine proteases like Factor VIIa and Factor XIa is limited, its known activity against these targets suggests broader applications in coagulation research. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of serine protease biology and in the development of novel therapeutics.

References

- 1. Interruption of acute platelet-dependent thrombosis by the synthetic antithrombin D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interruption of acute platelet-dependent thrombosis by the synthetic antithrombin D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Use of Recombinant Factor VIIa in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revised model of the tissue factor pathway of thrombin generation: Role of the feedback activation of FXI - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride (PPACK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride, commonly known as PPACK, is a potent and highly specific irreversible inhibitor of the serine protease thrombin.[1][2] As a synthetic peptide derivative, PPACK has become an invaluable tool in the study of coagulation, thrombosis, and platelet activation. Its high affinity and irreversible binding to the active site of thrombin make it a powerful anticoagulant in both in vitro and in vivo research settings. This technical guide provides a comprehensive overview of the core properties of PPACK, including its physicochemical characteristics, mechanism of action, and its effects on key biological pathways. Detailed experimental protocols and visual representations of its interactions are provided to facilitate its effective use in a research and drug development context.

Physicochemical and Pharmacological Properties

PPACK is a white solid that is soluble in water and DMSO.[1][3] It is a synthetic peptide with the sequence D-Phe-Pro-Arg, modified with a chloromethyl ketone group. This reactive group is crucial for its mechanism of irreversible inhibition.

Table 1: Physicochemical Properties of PPACK Dihydrochloride

| Property | Value | Reference |

| Chemical Name | D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-L-prolinamide, dihydrochloride | [1] |

| Common Name | D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride; this compound | |

| CAS Number | 82188-90-7 | [3] |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ · 2HCl | [1] |

| Molecular Weight | 523.9 g/mol | [1] |

| Appearance | White solid | [3] |

| Solubility | Water (100 mg/mL), DMSO | [1][3] |

| Storage | Store at -20°C. Stock solutions at pH <4 are stable for up to 4 months at -20°C. Rapidly decomposes at alkaline pH. | [3] |

Table 2: Inhibitory Activity of PPACK

| Target Enzyme | Inhibition Constant (Ki) | Notes | Reference |

| Thrombin (human α-thrombin) | 0.24 nM | Irreversible, covalent inhibitor. | [1][2] |

| Factor VIIa | Inhibition observed, specific Ki not readily available in literature. | PPACK can be used to inhibit Factor VIIa. | [3] |

| Factor XIa | Inhibition observed, specific Ki not readily available in literature. A tetra-peptidomimetic inhibitor based on the PPACK structure showed an IC50 of 6 nM for Factor XIa. | PPACK can be used to inhibit Factor XIa. | [3][4] |

| Tissue Plasminogen Activator (t-PA) | Inhibition observed, specific Ki not readily available in literature. | PPACK can inhibit t-PA. | [3] |

Mechanism of Action

PPACK is an active-site directed, irreversible inhibitor of thrombin. Its mechanism of action involves a two-step process:

-

Initial Binding: The D-Phe-Pro-Arg sequence of PPACK mimics the natural substrate of thrombin, fibrinogen, allowing it to bind with high affinity to the active site of the enzyme.

-

Covalent Modification: The chloromethyl ketone group at the C-terminus of PPACK then forms a covalent bond with the active site serine residue (Ser-195) of thrombin. This alkylation reaction is essentially irreversible and results in the complete and permanent inactivation of the enzyme.

Biological Effects

Inhibition of the Coagulation Cascade

The primary biological effect of PPACK is the potent anticoagulation of blood. By irreversibly inhibiting thrombin, PPACK effectively blocks the final steps of the coagulation cascade. Thrombin is a pivotal enzyme that catalyzes the conversion of fibrinogen to fibrin, the protein meshwork that forms the basis of a blood clot. Thrombin also activates several other clotting factors, including Factor V, Factor VIII, and Factor XI, in a positive feedback loop that amplifies the coagulation response. By neutralizing thrombin, PPACK disrupts these processes, leading to a significant prolongation of clotting times.

Modulation of Protease-Activated Receptor (PAR) Signaling

Thrombin is a key activator of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors involved in a variety of cellular responses, including platelet activation, inflammation, and cell proliferation. In human platelets, thrombin primarily signals through PAR1 and PAR4.[5] By inhibiting thrombin, PPACK indirectly prevents the activation of these receptors and their downstream signaling cascades.

-

PAR1: Activation of PAR1 by thrombin leads to a rapid and transient signaling cascade, primarily through Gq and G12/13 pathways, resulting in platelet shape change, granule release, and initial aggregation.[6][7]

-

PAR4: PAR4 activation by thrombin results in a slower but more sustained signaling response, also through Gq and G12/13, which is crucial for the stabilization of platelet aggregates and the propagation of the procoagulant response.[5][6]

Experimental Protocols

Thrombin Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the inhibitory effect of PPACK on thrombin activity using a fluorogenic substrate.

Materials:

-

Purified human α-thrombin

-

This compound

-

Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of PPACK in the assay buffer.

-

Prepare serial dilutions of PPACK in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed amount of thrombin to each well.

-

Add the different concentrations of PPACK to the wells containing thrombin. Include a control well with thrombin and assay buffer only (no inhibitor).

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between thrombin and PPACK.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Monitor the increase in fluorescence over time. The rate of increase is proportional to the thrombin activity.

-

Plot the initial reaction rates against the corresponding PPACK concentrations to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition is competitive.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol describes a method to assess the anticoagulant effect of PPACK by measuring the aPTT.

Materials:

-

Citrated human plasma

-

This compound

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

Coagulometer or a water bath at 37°C and a stopwatch

Procedure:

-

Prepare a stock solution of PPACK in a suitable solvent (e.g., water or saline).

-

Spike the citrated plasma with different concentrations of PPACK. Include a control plasma sample with no PPACK.

-

Pre-warm the plasma samples, aPTT reagent, and CaCl₂ solution to 37°C.

-

In a cuvette or test tube, pipette a volume of the plasma sample (e.g., 100 µL).

-

Add an equal volume of the aPTT reagent (e.g., 100 µL) to the plasma and start a timer for the incubation period (typically 3-5 minutes at 37°C).

-

After the incubation period, add an equal volume of the pre-warmed CaCl₂ solution (e.g., 100 µL) to the plasma/reagent mixture and simultaneously start a second timer.

-

Measure the time until a fibrin clot is formed. This is the aPTT.

-

Plot the aPTT values (in seconds) against the corresponding PPACK concentrations to demonstrate the dose-dependent anticoagulant effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of factor V during intrinsic and extrinsic coagulation. Inhibition by heparin, hirudin and D-Phe-Pro-Arg-Ch2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-Activated Receptor (PAR) 1 and PAR4 Differentially Regulate Factor V Expression from Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of the Ppack Dihydrochloride-Thrombin Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure of the human α-thrombin complexed with its potent and irreversible inhibitor, D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK). Understanding the intricate details of this interaction is paramount for the rational design of novel anticoagulants and for elucidating the fundamental mechanisms of serine protease inhibition.

Executive Summary

Thrombin is a pivotal serine protease in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Its dysregulation is implicated in numerous thrombotic disorders. PPACK is a synthetic tripeptide that acts as a mechanism-based inhibitor, forming a stable covalent bond with the active site of thrombin, thereby rendering it inactive. This guide delves into the high-resolution crystal structures of the PPACK-thrombin complex, presenting detailed quantitative data, experimental methodologies, and visual representations of the key structural features and biological pathways.

Mechanism of Thrombin Inhibition by PPACK

The inhibitory action of PPACK is a two-step process. Initially, the arginine residue of PPACK mimics the natural substrate of thrombin, allowing it to bind with high affinity to the enzyme's active site. This is followed by the formation of a covalent bond between the chloromethyl ketone moiety of PPACK and the catalytically crucial residues of thrombin, specifically Serine-195 and Histidine-57.[1][2] This irreversible covalent modification effectively and permanently neutralizes the enzymatic activity of thrombin.

The catalytic triad of thrombin, comprising Ser195, His57, and Asp102, is central to its function. In the native enzyme, His57 acts as a general base, abstracting a proton from Ser195 to increase its nucleophilicity for attacking the substrate's carbonyl carbon. In the presence of PPACK, the hydroxyl group of Ser195 attacks the carbonyl carbon of the inhibitor, while the imidazole side chain of His57 is alkylated by the chloromethyl group, forming a stable tetrahedral hemiketal adduct.[2]

The Coagulation Cascade and PPACK's Point of Intervention

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin is the final enzyme of the common pathway, playing a central role in amplifying the coagulation signal. By irreversibly inhibiting thrombin, PPACK effectively halts the final steps of the coagulation cascade, preventing the formation of a fibrin clot.

Quantitative Structural Data

The structural details of the PPACK-thrombin complex have been elucidated by X-ray crystallography. The following tables summarize key crystallographic data and interaction distances from representative Protein Data Bank (PDB) entries.

Table 1: Crystallographic Data for PPACK-Thrombin Complexes

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Organism |

| 6V64 [3] | 2.29 | 0.197 | 0.277 | Homo sapiens |

| 1A0H | 3.20 | 0.205 | 0.242 | Bos taurus |

| 1HAG [4] | 2.00 | 0.169 | - | Homo sapiens |

Table 2: Key Covalent and Non-Covalent Interaction Distances (PDB: 1HAG)

| Interaction Type | Thrombin Residue | PPACK Atom | Distance (Å) |

| Covalent Bond | Ser195 Oγ | PPACK C(O) | 1.45 |

| Covalent Bond | His57 Nε2 | PPACK CH₂ | 1.48 |

| Hydrogen Bond | Gly193 N | PPACK O(C=O) | 2.89 |

| Hydrogen Bond | Asp189 Oδ2 | PPACK Arg Nη1 | 2.85 |

| Hydrogen Bond | Asp189 Oδ2 | PPACK Arg Nη2 | 3.01 |

| Salt Bridge | Asp189 | PPACK Arg | 2.85, 3.01 |

Detailed Structural Analysis

The Active Site

The active site of thrombin is a deep cleft, with the catalytic triad (Ser195, His57, Asp102) located at its base. The specificity of thrombin for arginine residues at the P1 position of its substrates is determined by the presence of an aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket. The guanidinium group of the PPACK arginine residue forms a salt bridge with the carboxylate of Asp189, anchoring the inhibitor in the active site.[4][5]

Covalent Interactions

As mentioned, PPACK forms covalent bonds with two residues of the catalytic triad. The nucleophilic attack of Ser195 Oγ on the carbonyl carbon of the PPACK arginine residue and the subsequent alkylation of His57 Nε2 by the chloromethyl group results in a stable, irreversible complex. This dual covalent linkage is a hallmark of the potent inhibitory activity of PPACK.

Non-Covalent Interactions

In addition to the covalent bonds, a network of hydrogen bonds and hydrophobic interactions further stabilizes the complex. The backbone amide of Gly193 forms a hydrogen bond with the carbonyl oxygen of the PPACK arginine.[4] The D-phenylalanine residue at the P3 position of PPACK occupies a hydrophobic pocket formed by residues such as Trp60d, Leu99, and Tyr60a, contributing to the high affinity of the inhibitor.

Experimental Protocols

The high-resolution structures of the PPACK-thrombin complex were determined using X-ray crystallography. The general workflow for these experiments is outlined below.

Protein Purification and Complex Formation

Human or bovine α-thrombin is purified from plasma or expressed recombinantly. The purified thrombin is then incubated with an excess of PPACK dihydrochloride to ensure complete and irreversible inhibition. The resulting complex is then purified to remove any unbound inhibitor.

Crystallization

The purified PPACK-thrombin complex is concentrated and subjected to crystallization screening using various techniques such as vapor diffusion (hanging or sitting drop). Typical crystallization conditions involve a precipitant solution containing polyethylene glycol (PEG) and a buffered solution at a specific pH.

X-ray Diffraction Data Collection

Single crystals of the PPACK-thrombin complex are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector as the crystal is rotated.

Structure Determination and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using molecular replacement, with a known thrombin structure as a search model. The initial model is then refined against the experimental data, and the PPACK molecule and water molecules are built into the electron density map. This iterative process of refinement and model building continues until the model converges and agrees well with the experimental data.

Conclusion

The detailed structural analysis of the PPACK-thrombin complex provides invaluable insights into the molecular basis of thrombin inhibition. The irreversible covalent modification of the catalytic dyad, coupled with specific non-covalent interactions, accounts for the high potency and selectivity of PPACK. This knowledge serves as a critical foundation for the structure-based design of new and improved antithrombotic agents with enhanced efficacy and safety profiles. The experimental methodologies detailed herein also provide a roadmap for future structural studies of other protease-inhibitor complexes.

References

- 1. Crystallization and preliminary X-ray analysis of the complex of human α-thrombin with a modified thrombin-binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6V64: Crystal structure of human thrombin bound to ppack with tryptophans replaced by 5-F-tryptophan [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure and interaction modes of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unyielding Grip: An In-depth Technical Guide to the Irreversible Inhibition of Thrombin by PPACK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of the serine protease thrombin by D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK). It delves into the molecular mechanism, kinetic parameters, and structural basis of this interaction, offering detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of hematology, drug discovery, and structural biology.

Introduction: Thrombin and its Potent Inhibitor, PPACK

Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Its dysregulation is implicated in numerous thrombotic disorders, making it a prime target for anticoagulant therapy. PPACK is a synthetic tripeptide analog that acts as a potent and highly specific irreversible inhibitor of thrombin. Its mechanism of action involves the formation of a stable covalent bond with the enzyme's active site, rendering it permanently inactive.[1] Understanding the intricacies of this inhibition is crucial for the development of novel antithrombotic agents.

Mechanism of Irreversible Inhibition

The inhibition of thrombin by PPACK follows a two-step mechanism characteristic of affinity labels.[1] Initially, the arginine residue of PPACK mimics the natural substrate of thrombin, leading to the formation of a non-covalent Michaelis-like complex within the enzyme's active site.[1] This initial binding event is followed by a rapid, irreversible covalent modification.

The chloromethyl ketone moiety of PPACK is a key player in this process. The catalytic dyad of thrombin, specifically the nucleophilic serine 195 (Ser195) and the nearby histidine 57 (His57), attacks the carbonyl carbon of the chloromethyl ketone. This results in the formation of a stable tetrahedral hemiketal intermediate.[1] Subsequently, the nitrogen of the His57 imidazole ring attacks the methylene carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a covalent bond. This effectively cross-links the inhibitor to both Ser195 and His57, permanently blocking the active site.[2]

Quantitative Analysis of Thrombin Inhibition by PPACK

The potency of PPACK as a thrombin inhibitor is quantified by its kinetic parameters, primarily the inhibition constant (K_i) and the second-order rate constant of inactivation (k_inact/K_i). These values provide a measure of the inhibitor's affinity for the enzyme and the rate of covalent bond formation.

| Parameter | Value | Conditions | Reference(s) |

| k_i/K_i | (1.1 ± 0.2) x 10^7 M⁻¹s⁻¹ | pH 7.0, 25.0 ± 0.1 °C, 0.05 M phosphate buffer, 0.15 M NaCl | [3] |

| 2.15 x 10^7 M⁻¹s⁻¹ | pH 8.1, 25.0 ± 0.1 °C | [3] | |

| 2.2 x 10^7 M⁻¹s⁻¹ | pH 8.0, 25 °C | [3] | |

| K_i | (2.4 ± 1.3) x 10⁻⁸ M | pH 7.0, 25.0 ± 0.1 °C, 0.05 M phosphate buffer, 0.15 M NaCl | [3] |

| k_inact | 0.25 ± 0.12 s⁻¹ | pH 7.0, 25.0 ± 0.1 °C, 0.05 M phosphate buffer, 0.15 M NaCl | [3] |

| IC₅₀ | 110 nmol/L | Inhibition of thrombin-induced platelet aggregation | [4] |

Structural Basis of the Thrombin-PPACK Interaction

The three-dimensional structure of the thrombin-PPACK complex has been elucidated by X-ray crystallography, providing a detailed view of the molecular interactions. These studies confirm the covalent linkage between PPACK and the active site residues Ser195 and His57. The D-phenylalanyl and prolyl residues of PPACK occupy the S3 and S2 specificity pockets of thrombin, respectively, while the arginyl side chain extends into the S1 pocket, forming a salt bridge with Asp189. This precise fit contributes to the high affinity and specificity of PPACK for thrombin.

Experimental Protocols

Enzyme Kinetics Assay for Thrombin Inhibition

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of thrombin inhibition by PPACK using a chromogenic substrate.

Materials:

-

Human α-thrombin

-

PPACK

-

Chromogenic thrombin substrate (e.g., S-2238, H-D-Phe-Pip-Arg-pNA)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

-

96-well microplate

-

Spectrophotometer capable of reading at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in Tris-HCl buffer.

-

Prepare a series of PPACK dilutions in Tris-HCl buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile water.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of thrombin to each well.

-

Add varying concentrations of PPACK to the wells and incubate for different time intervals (e.g., 0, 5, 10, 15, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Include control wells with thrombin but no inhibitor.

-

-

Measurement of Residual Activity:

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer. The rate of p-nitroaniline (pNA) release is proportional to the residual thrombin activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration and pre-incubation time.

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each PPACK concentration. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the corresponding PPACK concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of k_inact and K_i.

-

X-ray Crystallography of the Thrombin-PPACK Complex

This protocol outlines the general steps for obtaining crystals of the thrombin-PPACK complex suitable for X-ray diffraction analysis.

Materials:

-

Highly purified human α-thrombin

-

PPACK

-

Crystallization buffers and precipitants (e.g., polyethylene glycol, salts, various pH buffers)

-

Cryoprotectant

-

X-ray diffraction equipment

Procedure:

-

Complex Formation:

-

Incubate purified thrombin with a molar excess of PPACK to ensure complete and irreversible inhibition.

-

Remove excess, unbound PPACK by dialysis or size-exclusion chromatography.

-

-

Crystallization Screening:

-

Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Screen a wide range of conditions (precipitant type and concentration, pH, temperature, and protein concentration) to identify initial crystallization hits.

-

-

Crystal Optimization:

-

Optimize the initial crystallization conditions by fine-tuning the parameters to obtain large, well-ordered, single crystals.

-

-

Data Collection:

-

Carefully mount a suitable crystal and flash-cool it in a cryostream (typically liquid nitrogen) after soaking in a cryoprotectant solution to prevent ice formation.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement, using a known thrombin structure as a search model.

-

Build the model of the thrombin-PPACK complex into the electron density map and refine the structure to obtain a high-resolution atomic model.

-

Mass Spectrometry for Covalent Adduct Identification

This protocol describes the use of mass spectrometry to confirm the covalent modification of thrombin by PPACK.

Materials:

-

Human α-thrombin

-

PPACK

-

Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

-

Reagents for protein digestion (e.g., trypsin)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Intact Protein Analysis:

-

Incubate thrombin with and without PPACK.

-

Analyze the intact protein samples by mass spectrometry. A mass shift corresponding to the molecular weight of PPACK should be observed in the PPACK-treated sample, confirming covalent modification.

-

-

Peptide Mapping (Bottom-up approach):

-

Separately digest both the native and PPACK-modified thrombin with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Compare the peptide maps of the two samples. The peptide containing the active site serine (Ser195) and histidine (His57) will show a mass increase corresponding to the adduction of PPACK in the modified sample.

-

Utilize tandem mass spectrometry (MS/MS) to fragment the modified peptide and pinpoint the exact sites of covalent attachment.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Thrombin-Mediated PAR-1 Signaling Pathway

Thrombin exerts many of its cellular effects by cleaving and activating Protease-Activated Receptors (PARs), particularly PAR-1 on platelets and endothelial cells. PPACK, by irreversibly inhibiting thrombin, blocks these downstream signaling events.

References

- 1. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPACK-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to PPACK Dihydrochloride for Coagulation Cascade Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride (PPACK dihydrochloride), a highly potent and specific tool for researchers studying the intricacies of the coagulation cascade. Its primary utility lies in the irreversible inhibition of thrombin, the central enzyme responsible for fibrin clot formation.

Introduction to Thrombin and the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury. This process is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin (Factor IIa) is a serine protease that plays a pivotal role at the heart of the common pathway. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a clot.[1][2] Additionally, thrombin amplifies its own generation by activating other coagulation factors and also activates platelets, further promoting hemostasis. Given its central role, the specific inhibition of thrombin is a key strategy for both anticoagulant therapy and for dissecting the mechanisms of coagulation in a research setting.

This compound: A Profile of a Potent Thrombin Inhibitor

This compound is a synthetic peptide derivative that acts as a potent, selective, and irreversible inhibitor of thrombin.[3] Its design mimics the natural substrate of thrombin, allowing it to bind with high affinity to the enzyme's active site.

Mechanism of Action

PPACK irreversibly inhibits thrombin through a mechanism-based inactivation. It covalently binds to the serine residue at the active site of thrombin and also forms a cross-link with a histidine residue (His57) within the binding site. This results in the formation of a stable, tetrahedral complex that permanently inactivates the enzyme. This irreversible binding occurs in a 1:1 stoichiometry.

Specificity and Kinetics

PPACK exhibits high selectivity for thrombin. However, it can also inhibit other serine proteases such as tissue plasminogen activator (tPA), Factor VIIa, and Factor XIa, though typically at higher concentrations. Its potency is highlighted by its low inhibition constant (Ki) and high second-order rate constant (kobs/[I]).

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-L-prolinamide, dihydrochloride[3] |

| Synonyms | D-Phe-Pro-Arg-CH2Cl, Pebac[3] |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ • 2HCl[3] |

| Molecular Weight | 523.9 g/mol [3] |

| CAS Number | 82188-90-7[3] |

| Appearance | White solid |

| Solubility | Soluble in water and DMSO[3] |

Table 2: Inhibitory Profile of this compound

| Parameter | Target Enzyme | Value |

| Ki (Inhibition Constant) | Human α-Thrombin | 0.24 nM[3] |

| kobs/[I] | Thrombin | 10⁷ M⁻¹s⁻¹ |

| IC₅₀ (Platelet Aggregation) | Thrombin-induced | 110 nM (at 0.3-0.5 nM thrombin) |

Table 3: Effects on In Vitro Coagulation Assays

| Assay | Effect |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged in a concentration-dependent manner. As a direct thrombin inhibitor, PPACK affects the common pathway, thus extending the time to clot formation in this assay.[1][2] |

| Prothrombin Time (PT) | Prolonged in a concentration-dependent manner. By inhibiting thrombin in the common pathway, PPACK extends the clotting time initiated by the extrinsic pathway.[2][4] |

| Thrombin Time (TT) | Significantly prolonged. This assay directly measures the conversion of fibrinogen to fibrin by exogenous thrombin and is therefore highly sensitive to direct thrombin inhibitors. |

Note: Specific quantitative data for the concentration-dependent prolongation of aPTT and PT by PPACK are not widely published and are best determined empirically for the specific reagents and plasma used in an experiment. It has been used as an effective anticoagulant in vitro at a concentration of 100 µM.[3]

Mandatory Visualizations

The Coagulation Cascade and PPACK Inhibition```dot

Caption: PPACK forms a stable covalent complex with the active site of thrombin, leading to irreversible inhibition.

Experimental Workflow for a Thrombin Inhibition Assay

Caption: A typical experimental workflow for quantifying thrombin inhibition by PPACK using a chromogenic assay.

Experimental Protocols

Thrombin Inhibition Kinetics Assay

This protocol outlines a method to determine the inhibitory potency of PPACK on thrombin using a chromogenic substrate.

Materials:

-

Purified human α-thrombin

-

This compound

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in assay buffer. The final concentration in the well should be in the low nanomolar range (e.g., 1-5 nM), to be optimized for the specific substrate and reader used.

-

Prepare a stock solution of PPACK in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in assay buffer.

-

Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the various PPACK dilutions to the appropriate wells. For control wells (100% activity), add 10 µL of assay buffer.

-

Add 20 µL of the thrombin solution to all wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate to all wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each PPACK concentration relative to the control wells.

-

Plot the percent inhibition against the PPACK concentration to determine the IC₅₀ value.

-

In Vitro Anticoagulation Assay (aPTT)

This protocol describes how to measure the anticoagulant effect of PPACK on pooled normal plasma using the activated partial thromboplastin time (aPTT) assay.

Materials:

-

This compound

-

Pooled normal human plasma (citrated)

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

Coagulometer

Methodology:

-

Sample Preparation:

-

Prepare a range of PPACK concentrations in a suitable buffer.

-

In a test tube, mix 90 µL of pooled normal plasma with 10 µL of a PPACK dilution (or buffer for the baseline control).

-

Incubate the plasma-PPACK mixture for a defined period (e.g., 5 minutes) at 37°C.

-

-

Assay Procedure (as per coagulometer instructions):

-

Pipette the plasma-PPACK mixture into a cuvette pre-warmed to 37°C.

-

Add the aPTT reagent to the cuvette and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C. This activates the intrinsic pathway.

-

Initiate clotting by adding pre-warmed CaCl₂ solution.

-

The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.

-

-

Data Analysis:

-

Record the clotting time for each PPACK concentration.

-

Plot the aPTT (in seconds) against the final concentration of PPACK in the plasma.

-

Thrombin-Induced Platelet Aggregation Assay

This protocol details how to assess the inhibitory effect of PPACK on platelet aggregation induced by thrombin.

Materials:

-

This compound

-

Thrombin

-

Platelet-Rich Plasma (PRP), prepared from fresh, citrated whole blood.

-

Platelet-Poor Plasma (PPP), for blanking the aggregometer.

-

Aggregometer with cuvettes and stir bars.

Methodology:

-

PRP Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

-

Assay Procedure:

-

Pre-warm the aggregometer to 37°C.

-

Pipette PRP into an aggregometer cuvette with a stir bar. Place a cuvette with PPP in the reference well to set the 100% aggregation baseline.

-

Add a small volume of the desired PPACK concentration (or vehicle control) to the PRP cuvette and incubate for 2-5 minutes while stirring.

-

Initiate aggregation by adding a sub-maximal concentration of thrombin.

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves.

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percent inhibition of aggregation for each PPACK concentration compared to the control.

-

Applications in Coagulation Research

-

Dissecting Thrombin's Role: By specifically and irreversibly blocking thrombin, PPACK allows researchers to investigate the downstream effects of thrombin in complex biological systems, such as its role in cell signaling, inflammation, and wound healing.

-

Anticoagulant in Experimental Models: PPACK is widely used as an anticoagulant in in vitro studies to prevent plasma or blood samples from clotting during experiments. [3]It is also valuable in in vivo animal models of thrombosis to study the consequences of thrombin inhibition.

-

Preventing Analytical Artifacts: PPACK can be added to blood samples at the time of collection to prevent thrombin generation and subsequent platelet activation, which can interfere with the measurement of various analytes. [5]

Handling and Storage

-

Reconstitution: this compound is soluble in water and DMSO. For aqueous stock solutions, it is recommended to maintain a pH below 4 to ensure stability.

-

Storage: Store the solid compound desiccated at 2-8°C. After reconstitution, it is best to aliquot the solution and store it at -20°C. Stock solutions are stable for several months at -20°C but can decompose rapidly at alkaline pH.

Conclusion

This compound is an indispensable tool for researchers in hemostasis, thrombosis, and drug development. Its high potency, specificity, and irreversible mechanism of action make it the gold standard for inhibiting thrombin in a wide range of experimental settings. By understanding its properties and employing the appropriate experimental protocols, scientists can effectively probe the central role of thrombin in the coagulation cascade and related physiological processes.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of PPACK Dihydrochloride on Fibrin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and highly selective irreversible inhibitor of thrombin. Its dihydrochloride salt, PPACK dihydrochloride, is frequently utilized in research and development for its anticoagulant properties. This technical guide provides an in-depth examination of the mechanism by which this compound affects fibrin formation. It details the molecular interactions, presents quantitative inhibitory data, outlines standard experimental protocols for assessing its activity, and provides visual diagrams of the relevant biological and experimental pathways.

Core Mechanism of Action: Irreversible Thrombin Inhibition

Fibrin formation is the terminal step of the coagulation cascade, a complex series of enzymatic reactions culminating in the generation of thrombin (Factor IIa). Thrombin's primary role in clotting is the conversion of soluble fibrinogen into insoluble fibrin monomers.[1][2] This process is initiated when thrombin cleaves fibrinopeptides A and B from the N-terminal ends of the fibrinogen Aα and Bβ chains, respectively.[1][2] This cleavage exposes binding sites ("knobs") on the fibrin monomers, which then spontaneously polymerize through non-covalent interactions to form protofibrils. These protofibrils aggregate laterally and branch to create a stable, three-dimensional fibrin clot.[1]

This compound exerts its effect by directly and irreversibly inhibiting thrombin. It acts as a potent, selective, and irreversible inhibitor of human α-thrombin.[3][4] The mechanism involves the formation of a covalent bond between the chloromethyl ketone moiety of PPACK and the active site serine residue (Ser195) of thrombin. This is further stabilized by a cross-link with a histidine residue (His57) at the active site, forming a stable, tetrahedral PPACK-thrombin complex.[3][4] By binding to thrombin in a 1:1 stoichiometry, PPACK effectively neutralizes the enzyme's catalytic activity.

This irreversible inhibition of thrombin directly prevents the cleavage of fibrinogen. Consequently, fibrin monomers are not generated, and the entire process of fibrin polymerization and clot formation is halted.[4]

Quantitative Data Presentation

The potency and selectivity of this compound as a thrombin inhibitor have been quantified through various kinetic studies. The data underscores its efficacy and specificity, making it a valuable tool in coagulation research.

| Parameter | Value | Target Enzyme | Notes |

| Inhibition Constant (Ki) | 0.24 nM | Human α-Thrombin | Indicates extremely high affinity for thrombin.[3][4] |

| Second-Order Rate Constant (kobs/[I]) | 107 M-1s-1 | Thrombin | Measures the rate of irreversible inhibition, highlighting its rapid action. |

| Selectivity | 3 orders of magnitude less inhibitory | Factor Xa | Demonstrates high selectivity for thrombin over other serine proteases in the coagulation cascade.[5] |

Signaling and Experimental Workflow Visualizations

Signaling Pathway Diagram

Caption: The coagulation cascade highlighting PPACK's inhibition of Thrombin.

Experimental Workflow Diagram

Caption: Workflow for evaluating PPACK's anticoagulant effect in vitro.

Experimental Protocols

To quantitatively assess the inhibitory effect of this compound on fibrin formation, standard coagulation assays are employed. These tests measure the time required for plasma to clot after the addition of specific reagents.

Specimen Collection and Preparation

-

Blood Collection : Collect whole blood into a tube containing 3.2% (0.109 M) sodium citrate anticoagulant. The ratio should be nine parts whole blood to one part anticoagulant.[6][7]

-

Centrifugation : Centrifuge the specimen at approximately 1500-2500 x g for 15 minutes to prepare platelet-poor plasma (PPP).[6][7]

-

Plasma Separation : Carefully aspirate the supernatant (plasma) using a plastic pipette, avoiding the buffy coat layer, and transfer it to a clean plastic tube.[6][7]

-

Storage : Perform assays within 4 hours of collection. If delayed, plasma can be stored frozen at -20°C or below.[8][9]

This compound Solution Preparation

-

Reconstitution : Prepare a stock solution of this compound by dissolving the solid powder in water or an appropriate buffer (pH <4).

-

Storage : Aliquot the stock solution and store it at -20°C. Stock solutions are stable for several months under these conditions but decompose rapidly at alkaline pH.

-

Working Solutions : Prepare serial dilutions of the PPACK stock solution to achieve the desired final concentrations for the assays.

Thrombin Time (TT) Assay

-

Principle : The TT assay directly measures the conversion of fibrinogen to fibrin by adding a known amount of exogenous thrombin to the plasma.[10][11] This test is extremely sensitive to thrombin inhibitors like PPACK.

-

Procedure (Manual Method) :

-

Pipette 100 µL of citrated plasma (pre-treated with PPACK or vehicle control) into a test tube.[8]

-

Add 100 µL of a pre-warmed (37°C) standard thrombin reagent (e.g., bovine thrombin, ~1.0 NIH/mL) to the tube and simultaneously start a stopwatch.[8][11]

-

Observe for clot formation and record the time in seconds.

-

Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle : The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).[12][13]

-

Procedure (Manual Method) :

-

Pipette 50 µL of citrated plasma (pre-treated with PPACK or vehicle control) into a test tube.[6]

-

Add 50 µL of aPTT reagent (containing a contact activator like silica and phospholipids).[6]

-

Incubate the mixture at 37°C for a specified time (e.g., 3 minutes) to allow for optimal activation of the contact factors.[6]

-

Add 25-50 µL of pre-warmed (37°C) 25 mM calcium chloride (CaCl₂) solution to the tube and simultaneously start a stopwatch.[6]

-

Record the time in seconds required for clot formation.

-

Prothrombin Time (PT) Assay

-

Principle : The PT assay assesses the extrinsic and common pathways of coagulation (Factors VII, X, V, II, and fibrinogen).[7][14][15]

-

Procedure (Manual Method) :

-

Pipette 50 µL of citrated plasma (pre-treated with PPACK or vehicle control) into a test tube.[7]

-

Pre-warm the tube to 37°C.

-

Add 100 µL of pre-warmed (37°C) PT reagent (a mixture of tissue thromboplastin and calcium) to the tube and simultaneously start a stopwatch.[7]

-

Record the time in seconds until a fibrin clot is formed.

-

Expected Results and Interpretation

The introduction of this compound into plasma will have a profound and dose-dependent effect on the outcomes of these coagulation assays.

| Assay | Expected Effect of PPACK | Rationale |

| Thrombin Time (TT) | Markedly Prolonged | The assay directly adds thrombin, which is the specific target of PPACK. Even low concentrations of PPACK will significantly inhibit the reagent thrombin, preventing fibrinogen cleavage and prolonging the clotting time. |

| aPTT | Prolonged | The aPTT pathway culminates in the generation of endogenous thrombin. PPACK will inhibit this newly formed thrombin, thus prolonging the time to clot formation. |

| PT | Prolonged | Similar to the aPTT, the PT pathway also generates endogenous thrombin. PPACK's inhibition of this thrombin will prolong the clotting time. The effect may be less pronounced than in the aPTT depending on the kinetics of thrombin generation in each pathway. |

Conclusion

This compound is an exceptionally potent and specific tool for inhibiting fibrin formation. Its mechanism is centered on the rapid and irreversible covalent modification of the thrombin active site, which directly prevents the enzymatic conversion of fibrinogen to fibrin. This activity is readily quantifiable using standard coagulation assays such as the Thrombin Time, aPTT, and PT, which will all show significant, dose-dependent prolongation. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers and developers investigating anticoagulation and the complex dynamics of the hemostatic system.

References

- 1. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. glpbio.com [glpbio.com]

- 5. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlas-medical.com [atlas-medical.com]

- 7. atlas-medical.com [atlas-medical.com]

- 8. endotell.ch [endotell.ch]

- 9. helena.com [helena.com]

- 10. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]

- 11. coachrom.com [coachrom.com]

- 12. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

Methodological & Application

Application Notes and Protocols for PPACK Dihydrochloride in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of PPACK dihydrochloride, a potent and irreversible thrombin inhibitor, in platelet aggregation studies. This document includes recommended concentration ranges, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a synthetic peptide that acts as a highly specific and irreversible inhibitor of α-thrombin. Its mechanism of action involves the formation of a covalent bond with the active site of thrombin, thereby preventing its enzymatic activity.[1][2] This property makes PPACK an invaluable tool in hematology and thrombosis research, particularly for isolating and studying platelet activation pathways that are independent of thrombin's proteolytic actions.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the specific experimental conditions, such as the platelet preparation method (platelet-rich plasma vs. washed platelets) and the concentration of the thrombin agonist. The following tables summarize key quantitative data for the use of PPACK in platelet aggregation studies.

| Parameter | Value | Experimental Context | Reference |

| Inhibitory Constant (Ki) | 0.24 nM | Inhibition of human α-thrombin. | [1][2] |

| IC₅₀ (Low Thrombin) | 110 nM | Inhibition of platelet aggregation induced by low concentrations of α-thrombin (0.3 to 0.5 nmol/L). | [3] |

| IC₅₀ (High Thrombin) | ~1 µM | Inhibition of platelet aggregation induced by higher concentrations of α-thrombin (5 nmol/L). | [3] |

| Gp Ib Saturation | 150 nM | Concentration of PPACK-thrombin used to saturate the Glycoprotein Ib binding site on platelets. | [4] |

| General Anticoagulant Use | 100 µM | General concentration for use as an anticoagulant in experimental setups. | [1] |

| Flow Cytometry Protocol | 20 mM (stock) | Used in a flow cytometry-based platelet aggregation assay. | [5] |

Signaling Pathways and Experimental Workflow

To visually represent the role of PPACK in platelet aggregation and the general workflow of an experiment, the following diagrams are provided.

Caption: Mechanism of PPACK inhibition in thrombin-induced platelet aggregation.

Caption: Experimental workflow for platelet aggregation studies using PPACK.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in sterile, deionized water or a buffer of choice (e.g., saline). It is also soluble in DMSO.

-

Concentration: A common stock solution concentration is 1 mM. For example, to make a 1 mM stock solution of this compound (MW: 523.9 g/mol ), dissolve 0.524 mg in 1 mL of solvent.

-

Storage: Aqueous solutions of PPACK are not stable and it is recommended to prepare them fresh for each experiment.[1] If a DMSO stock is prepared, it can be stored at -20°C.

Protocol 1: Inhibition of Thrombin-Induced Aggregation in Platelet-Rich Plasma (PRP)

This protocol is adapted from standard light transmission aggregometry (LTA) procedures.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

-

Carefully transfer the upper PRP layer to a new polypropylene tube.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP will be used to set the 100% aggregation baseline in the aggregometer.

2. Platelet Aggregation Assay:

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

Pre-warm the PRP samples to 37°C for at least 5 minutes.

-

Add the desired concentration of this compound to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C. A range of PPACK concentrations from 10 nM to 10 µM can be tested to generate a dose-response curve.

-

Place the cuvette with the PRP and PPACK into the light transmission aggregometer and establish a baseline reading.

-

Add the thrombin agonist to induce aggregation. The concentration of thrombin should be optimized beforehand to induce a submaximal or maximal aggregation response as required by the experimental design.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.

-

Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage, the slope of the aggregation curve, and the lag time.

Protocol 2: Washed Platelet Aggregation Assay with PPACK

This protocol is suitable for studies where the removal of plasma components is necessary.

1. Preparation of Washed Platelets:

-

Prepare PRP as described in Protocol 1.

-

Acidify the PRP with acid-citrate-dextrose (ACD) solution (e.g., 1:7 v/v ACD to PRP).

-

Centrifuge the acidified PRP at 800 x g for 15 minutes at room temperature to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing apyrase (to prevent platelet activation by released ADP) and prostacyclin (PGI₂) (to maintain platelets in a resting state).

-

Repeat the washing step.

-

After the final wash, resuspend the platelets in Tyrode's buffer to the desired final concentration (e.g., 2.5 x 10⁸ platelets/mL).

2. Platelet Aggregation Assay:

-

Follow the same steps as in Protocol 1 for the aggregation assay, substituting the washed platelet suspension for PRP.

-

Pre-incubate the washed platelets with the desired concentrations of this compound.

-

Initiate aggregation with a thrombin agonist and record the results using a light transmission aggregometer.

Concluding Remarks

This compound is a powerful tool for dissecting the mechanisms of platelet activation. By specifically and irreversibly inhibiting thrombin, researchers can investigate thrombin-independent pathways of platelet aggregation and explore the intricate signaling cascades involved in hemostasis and thrombosis. The protocols and data presented here provide a solid foundation for designing and executing robust platelet function assays. It is crucial to optimize concentrations and incubation times for each specific experimental setup to ensure reliable and reproducible results.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. PPACK-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ppack Dihydrochloride in Thrombin Inhibition for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ppack dihydrochloride (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride) is a potent, selective, and irreversible inhibitor of α-thrombin[1][2]. It covalently binds to the active site of thrombin, effectively blocking its proteolytic activity[3]. Thrombin, a serine protease, plays a crucial role in hemostasis and thrombosis. Beyond its function in blood coagulation, thrombin is a potent cell-signaling molecule that elicits a variety of cellular responses by cleaving and activating Protease-Activated Receptors (PARs), primarily PAR1[4]. This activation triggers downstream signaling cascades involving G-proteins, mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K), influencing processes such as cell proliferation, inflammation, and angiogenesis. These application notes provide detailed protocols for utilizing this compound as a tool to investigate thrombin-mediated signaling in various cell culture models.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ · 2HCl | [1] |

| Molecular Weight | 523.88 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water (up to 50 mg/mL) | [5] |

| Stability | Stock solutions (pH < 4) are stable for up to 4 months at -20°C. Rapidly decomposes at alkaline pH. | [1][6] |

Preparation of Stock Solutions:

-

Dissolve this compound in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mM or 10 mM).

-

Ensure the pH of the stock solution is below 4 to maintain stability.

-

Sterilize the stock solution by filtering through a 0.22 µm filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to 4 months.

Experimental Protocols

General Cell Culture and Treatment

Materials:

-

Cultured cells of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), vascular smooth muscle cells, or various cancer cell lines)

-

Complete cell culture medium appropriate for the cell line

-

This compound stock solution (e.g., 1 mM in sterile water)

-

Thrombin (human α-thrombin) stock solution (e.g., 1 U/µL in sterile water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Before treatment, aspirate the culture medium and wash the cells once with sterile PBS.

-

Add fresh, serum-free, or low-serum medium to the cells. Serum starvation for a few hours to overnight is often recommended to reduce basal signaling.

-

To inhibit thrombin activity, pre-incubate the cells with the desired concentration of this compound for a specific time (e.g., 30-60 minutes) before adding thrombin. The optimal concentration and incubation time should be determined empirically for each cell type and experimental endpoint. A starting concentration range of 1 µM to 50 µM for Ppack is recommended.

-

Add thrombin to the culture medium to the desired final concentration (e.g., 0.1-10 U/mL).

-

Incubate the cells for the desired period (from minutes for signaling studies to hours for gene expression or cell viability assays).

-

After incubation, proceed with the desired downstream analysis.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on the chosen cell line.

Materials:

-

Cells seeded in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Thrombin-Induced Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon thrombin stimulation, which is an early event in PAR1 activation.

Materials:

-

Cells seeded in a black, clear-bottom 96-well plate

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

Thrombin

-

Fluorescence plate reader with an injection module

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

-

Prepare the dye-loading solution by diluting the calcium-sensitive dye in HBSS/HEPES buffer (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127.

-

Remove the culture medium and add 100 µL of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS/HEPES buffer.

-

Add 100 µL of HBSS/HEPES buffer to each well.

-

If studying inhibition, add this compound to the desired final concentration and incubate for 15-30 minutes.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject thrombin to a final concentration (e.g., 1 U/mL) and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence relative to the baseline.

Western Blot for Phosphorylated Signaling Proteins (p-ERK, p-Akt)

This protocol is used to assess the activation of downstream signaling pathways by measuring the phosphorylation of key kinases.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Thrombin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and/or thrombin as described in the general protocol.

-

After treatment, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.

Quantitative Data Summary

| Parameter | Value | Cell Type/Assay | Reference |

| Ki for human α-thrombin | 0.24 nM | Enzymatic Assay | N/A |

| IC50 for thrombin-induced platelet aggregation | 110 nM | Human Platelets | [7] |

| Thrombin EC50 for Ca2+ influx | 0.17 U/mL | Human Platelets | [8] |